molecular formula C10H12N2O3S2 B2758639 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide CAS No. 1209327-68-3

3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide

Cat. No. B2758639
CAS RN: 1209327-68-3
M. Wt: 272.34
InChI Key: AEMAEGZYDDOTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide” consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure includes one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazoles, including “3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide”, often involve 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides . This reaction can be performed under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst .

Scientific Research Applications

Tautomeric Behavior and Molecular Conformation Studies

Sulfonamide derivatives, including those related to 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide, have been extensively studied for their tautomeric behavior and molecular conformation, which are essential for understanding their pharmaceutical and biological activities. These studies employ advanced spectroscopic methods to elucidate the structural dynamics crucial for their function (Erturk et al., 2016).

Development of Endothelin Receptor Antagonists

Research has led to the discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist, showcasing the potential of sulfonamide derivatives in developing cardiovascular therapeutics (Murugesan et al., 2003).

Structural Optimization for Metabolic Stability

Further studies have focused on optimizing the structure of sulfonamide derivatives to enhance metabolic stability, leading to the development of compounds with improved pharmacokinetic properties. This optimization process is vital for creating more effective and safer therapeutic agents (Humphreys et al., 2003).

Chemotherapeutic Properties

The chemotherapeutic properties of related sulfonamide compounds, such as 3,4-dimethyl-5-sulfanilamido-isoxazole, have been explored for their effectiveness against pathogenic microorganisms, highlighting the broad therapeutic potential of these compounds in treating infections (Schnitzer & Foster, 1946).

Synthesis and Bioactivities of Derivatives

Research into synthesizing and evaluating the bioactivities of pyrazoline benzensulfonamides, incorporating sulfonamide pharmacophores, has revealed potent inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, with low cytotoxicity. Such studies underscore the multifaceted applications of sulfonamide derivatives in designing new compounds for various bioactivities (Ozmen Ozgun et al., 2019).

properties

IUPAC Name

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-7-10(8(2)15-12-7)17(13,14)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMAEGZYDDOTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.